

# Spectroscopic Profile of 2-Chloro-1,4benzoquinone: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-1,4-benzoquinone

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-1,4-benzoquinone**, a compound of interest for researchers, scientists, and professionals in drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, including detailed experimental protocols and data analysis.

# **Executive Summary**

**2-Chloro-1,4-benzoquinone** (C<sub>6</sub>H<sub>3</sub>ClO<sub>2</sub>) is a chlorinated derivative of 1,4-benzoquinone. Understanding its structural and electronic properties is crucial for its application in various scientific fields. This guide presents a consolidated resource of its spectroscopic signature, facilitating its identification, characterization, and use in research and development.

## **Spectroscopic Data**

The following sections provide a detailed summary of the NMR, IR, and MS data for **2-Chloro-1,4-benzoquinone**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.



### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.00	d	2.3	H-3
6.81	dd	10.1, 2.3	H-5
6.91	d	10.1	H-6

Table 1: <sup>1</sup>H NMR spectroscopic data for **2-Chloro-1,4-benzoquinone**.[1]

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
184.0	C4
178.0	C1
146.0	C2
139.0	C5
138.0	C6
130.0	C3

Table 2: <sup>13</sup>C NMR spectroscopic data for **2-Chloro-1,4-benzoquinone**. Data is predicted.

# Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.



Wavenumber (cm <sup>-1</sup> )	Interpretation
~1680	C=O stretching (quinone)
~1650	C=C stretching (ring)
~1300	C-H bending
~890	C-H out-of-plane bending
~750	C-CI stretching

Table 3: Key FT-IR absorption bands for **2-Chloro-1,4-benzoquinone**.

# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The nominal molecular weight of **2-Chloro-1,4-benzoquinone** is 142 g/mol .[2][3]

m/z	Relative Intensity (%)	Proposed Fragment
144	33	[M+2] <sup>+</sup> (due to <sup>37</sup> Cl isotope)
142	100	[M] <sup>+</sup> (Molecular ion, due to <sup>35</sup> Cl isotope)
114	30	[M-CO]+
86	25	[M-2CO]+
79	40	[C₅H₄O] <sup>+</sup>
54	85	[C <sub>4</sub> H <sub>2</sub> ] <sup>+</sup>

Table 4: Mass spectrometry fragmentation data for **2-Chloro-1,4-benzoquinone**.[2]

# **Experimental Protocols**

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.



### **NMR Spectroscopy Protocol**

### Instrumentation:

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

### Sample Preparation:

- Accurately weigh 5-10 mg of **2-Chloro-1,4-benzoquinone**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

### <sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64 scans, depending on the desired signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.
- Temperature: 298 K.



### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate the signals in the <sup>1</sup>H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

### FT-IR Spectroscopy Protocol

#### Instrumentation:

A Fourier-Transform Infrared (FTIR) spectrometer.

### Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of 2-Chloro-1,4-benzoquinone with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet-forming die.
- Apply pressure using a hydraulic press to form a thin, transparent pellet.

### **Data Acquisition:**

- Acquire a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Acquire the sample spectrum over a range of 4000-400 cm<sup>-1</sup>.
- The final spectrum is presented in terms of transmittance or absorbance.



# **Mass Spectrometry Protocol (GC-MS)**

### Instrumentation:

 A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

### Sample Preparation:

- Prepare a stock solution of 2-Chloro-1,4-benzoquinone in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of approximately 10 μg/mL for analysis.

### GC Conditions:

- Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 μL in splitless mode.
- Oven Temperature Program:
  - Initial temperature: 60 °C, hold for 2 minutes.
  - Ramp to 280 °C at a rate of 10 °C/min.
  - Hold at 280 °C for 5 minutes.

### MS Conditions:

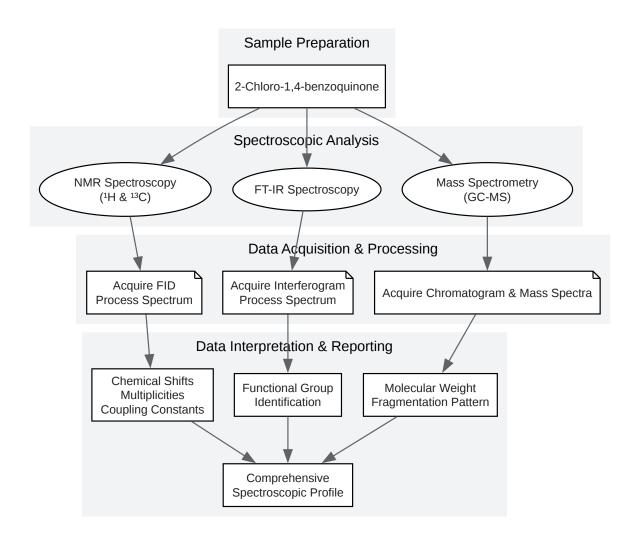
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.



• Mass Range: Scan from m/z 40 to 400.

# **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-Chloro-1,4-benzoquinone**.



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Spectroscopic analysis workflow for **2-Chloro-1,4-benzoquinone**.



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